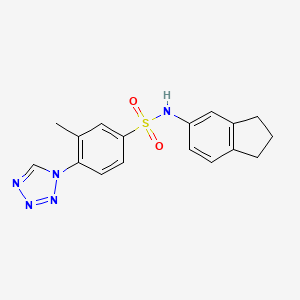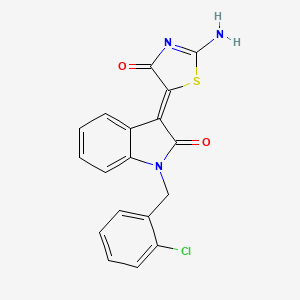![molecular formula C29H17N3O5 B5140415 4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B5140415.png)
4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid, commonly known as NBD-Cl, is a fluorescent reagent that is widely used in scientific research. It is a highly sensitive and selective probe that has been used for a variety of applications, including protein labeling, enzyme assays, and DNA sequencing.
Mecanismo De Acción
The mechanism of action of NBD-Cl is based on its ability to react with primary amines. The reaction results in the formation of a covalent bond between the probe and the target molecule. The resulting complex is highly fluorescent, and the fluorescence properties of the complex can be used to study the properties and behavior of the target molecule.
Biochemical and Physiological Effects:
NBD-Cl has no known biochemical or physiological effects. It is a non-toxic probe that is widely used in scientific research. However, it is important to note that the use of NBD-Cl should be done with caution and under appropriate safety guidelines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NBD-Cl is its high sensitivity and selectivity. It is a highly specific probe that can be used to study a variety of biological systems. Additionally, NBD-Cl is relatively easy to use and can be incorporated into a variety of experimental protocols.
One limitation of NBD-Cl is its sensitivity to pH and temperature. The fluorescence properties of the probe can be affected by changes in pH and temperature, which can lead to inaccurate results. Additionally, the use of NBD-Cl requires specialized equipment and expertise, which can limit its use in some research settings.
Direcciones Futuras
There are several future directions for the use of NBD-Cl in scientific research. One area of interest is the development of new applications for the probe, such as the study of protein-protein interactions and the detection of small molecules. Additionally, there is interest in the development of new fluorescent probes that can be used in conjunction with NBD-Cl to study complex biological systems. Finally, there is interest in the development of new synthesis methods for NBD-Cl that can improve its yield and purity.
Métodos De Síntesis
NBD-Cl can be synthesized by the reaction of 4-chloro-7-nitrobenzofurazan (NBD-Cl2) with 4-amino-3-phenyl-1H-imidazole in the presence of a base. The resulting product is then reacted with 4-carboxybenzaldehyde to yield NBD-Cl. The synthesis method is relatively simple and straightforward, and the yield of the product is high.
Aplicaciones Científicas De Investigación
NBD-Cl has been widely used in scientific research as a fluorescent probe. It is commonly used for protein labeling, enzyme assays, and DNA sequencing. It can also be used for the detection of reactive oxygen species and the measurement of intracellular pH. NBD-Cl is a highly sensitive and selective probe, and its fluorescence properties make it an ideal tool for the study of biological systems.
Propiedades
IUPAC Name |
4-[4-(7-nitro-9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H17N3O5/c33-27-23-14-19(10-12-21(23)22-13-11-20(32(36)37)15-24(22)27)26-25(16-4-2-1-3-5-16)30-28(31-26)17-6-8-18(9-7-17)29(34)35/h1-15H,(H,30,31)(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKUZGQURXMNSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC5=C(C=C4)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5140332.png)


![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5140347.png)

![N-(3-chloro-4-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5140368.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5140377.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5140385.png)


![N-benzyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline](/img/structure/B5140407.png)

![2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5140426.png)
![4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B5140436.png)